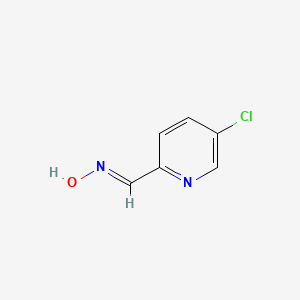
2-Pyridinecarboxaldehyde, 5-chloro-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Pyridinecarboxaldehyde, 5-chloro-, oxime” is a chemical compound with the molecular formula C6H5ClN2O . It is also known by other names such as Picolinaldehyde and Pyridine-2-aldehyde . The molecular weight of this compound is 156.57g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a carboxaldehyde group at the 2nd position and a chloro group at the 5th position . The oxime functional group is also present .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 141.55 . It should be stored under inert gas as it is air sensitive . It is soluble in methanol .
Mechanism of Action
The exact mechanism of action of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime is not fully understood. However, it is believed that this compound exerts its anti-cancer properties by inhibiting the activity of enzymes involved in cell division. In addition, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of enzymes involved in cell division, such as topoisomerase IIα. In physiological studies, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
2-Pyridinecarboxaldehyde, 5-chloro-, oxime has several advantages and limitations for lab experiments. One advantage is its easy synthesis method, which makes it readily available for research. Another advantage is its potential applications in various fields. However, one limitation is its toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 2-Pyridinecarboxaldehyde, 5-chloro-, oxime. One direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its applications in materials science, such as in the synthesis of new MOFs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized through a multi-step process starting with 2-chloropyridine. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. This compound exerts its anti-cancer properties by inhibiting the activity of enzymes involved in cell division and inducing apoptosis in cancer cells. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
2-Pyridinecarboxaldehyde, 5-chloro-, oxime can be synthesized through a multi-step process starting with 2-chloropyridine. The first step involves the conversion of 2-chloropyridine to 2-chloropyridine-5-carboxaldehyde, which is then reacted with hydroxylamine to form this compound. The final product is obtained through recrystallization and purification steps.
Scientific Research Applications
2-Pyridinecarboxaldehyde, 5-chloro-, oxime has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.
Safety and Hazards
Properties
IUPAC Name |
(NE)-N-[(5-chloropyridin-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRWZMWFZSWQQ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Cl)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
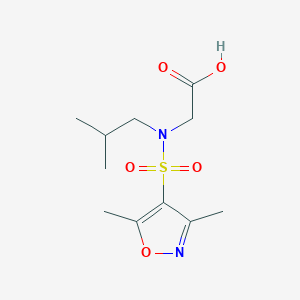
![Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2910509.png)
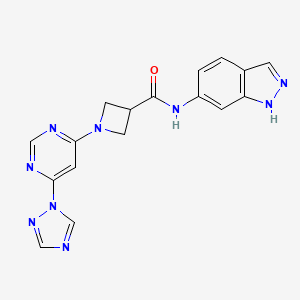
![1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2910512.png)
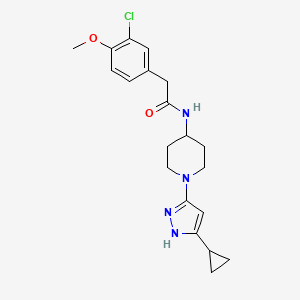
![8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2910514.png)
![3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2910515.png)
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2910518.png)
![1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2910519.png)
![5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2910523.png)

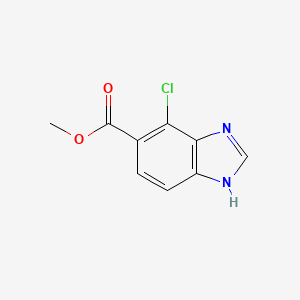
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2910527.png)
![N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910530.png)
